molecular formula C17H15N5O8 B11528407 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid

3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid

Cat. No.: B11528407
M. Wt: 417.3 g/mol
InChI Key: IWGHILOSIHAGFL-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid is a complex organic compound characterized by the presence of nitro groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to high yields . The reaction conditions include maintaining the temperature between 80-85°C and then heating up to 135°C for a couple of hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid is unique due to the combination of nitro groups and the piperazine ring, which confer distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C17H15N5O8

Molecular Weight

417.3 g/mol

IUPAC Name

3,5-dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C17H15N5O8/c23-17(24)14-9-13(21(27)28)10-15(22(29)30)16(14)19-7-5-18(6-8-19)11-1-3-12(4-2-11)20(25)26/h1-4,9-10H,5-8H2,(H,23,24)

InChI Key

IWGHILOSIHAGFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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